molecular formula C5H9ClF3NO B6219478 4-(trifluoromethyl)oxolan-3-amine hydrochloride CAS No. 2751610-83-8

4-(trifluoromethyl)oxolan-3-amine hydrochloride

Cat. No.: B6219478
CAS No.: 2751610-83-8
M. Wt: 191.6
InChI Key:
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Description

4-(trifluoromethyl)oxolan-3-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further substituted with an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)oxolan-3-amine hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)oxolan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

4-(trifluoromethyl)oxolan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The amine group can form hydrogen bonds and ionic interactions with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)oxolan-3-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    3-(trifluoromethyl)oxolan-3-amine hydrochloride: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.

    4-(trifluoromethyl)oxolan-2-amine hydrochloride: Different position of the amine group, which can alter its interaction with molecular targets.

Uniqueness

4-(trifluoromethyl)oxolan-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in various research fields.

Properties

CAS No.

2751610-83-8

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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